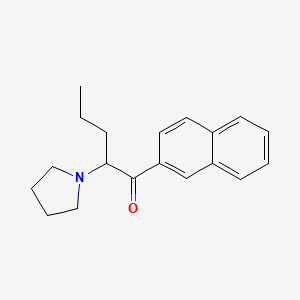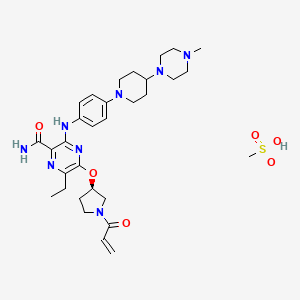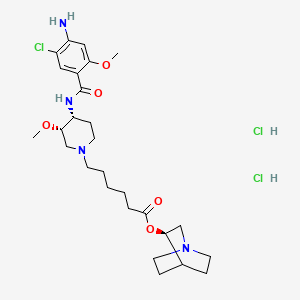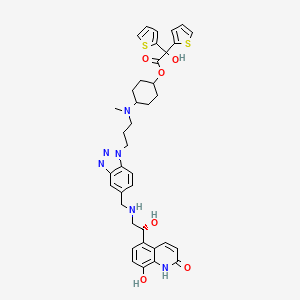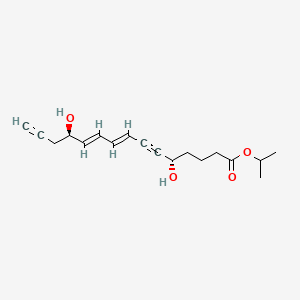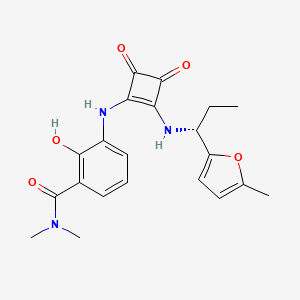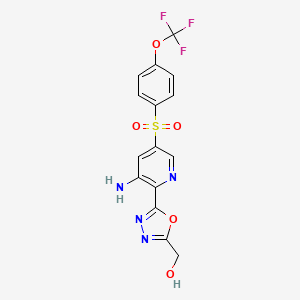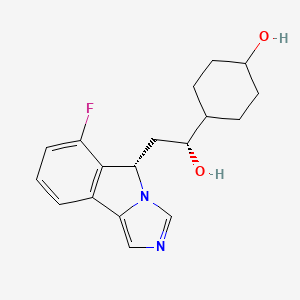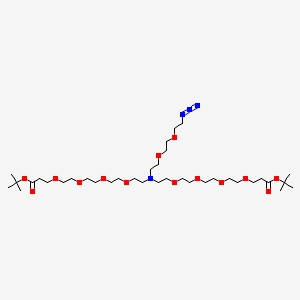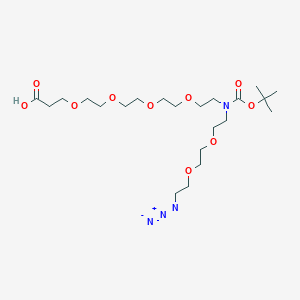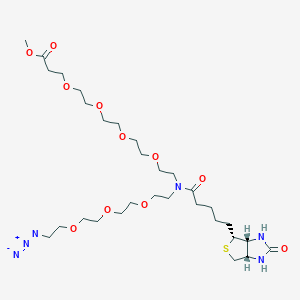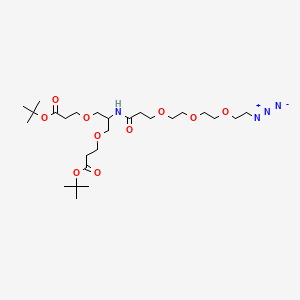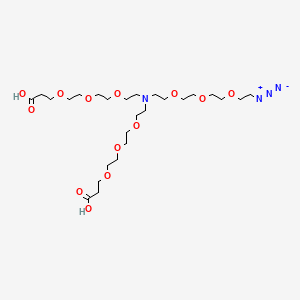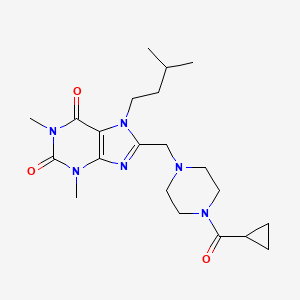
Nct-501
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NCT-501 est un inhibiteur puissant et sélectif de l’aldéhyde déshydrogénase 1A1 (ALDH1A1). Les aldéhyde déshydrogénase métabolisent les aldéhydes réactifs et jouent des rôles physiologiques et toxicologiques importants dans des domaines tels que le système nerveux central, les troubles métaboliques et les cancers . This compound a montré des résultats prometteurs dans l’inhibition de l’ALDH1A1 avec une valeur de CI50 de 40 nM .
Applications De Recherche Scientifique
NCT-501 has a wide range of scientific research applications. It is used extensively in the study of cancer stem cells and malignancies where increased ALDH1A1 gene expression and catalytic activity are vital biomarkers . The compound has also been utilized in research related to metabolic disorders and central nervous system functions . Additionally, this compound is employed in pharmacokinetic studies to evaluate its bioavailability and metabolic stability .
Mécanisme D'action
NCT-501 exerce ses effets en inhibant sélectivement l’aldéhyde déshydrogénase 1A1. Cette inhibition empêche l’enzyme de métaboliser les aldéhydes réactifs, ce qui conduit à l’accumulation de ces aldéhydes dans les cellules . Les cibles moléculaires de this compound comprennent l’ALDH1A1, et les voies impliquées sont principalement liées au métabolisme et à la détoxification des aldéhydes . La sélectivité du composé pour l’ALDH1A1 par rapport aux autres isozymes et déshydrogénase est un aspect clé de son mécanisme d’action .
Analyse Biochimique
Biochemical Properties
NCT-501 plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme ALDH1A1 . Aldehyde dehydrogenases (ALDHs) catalyze the NAD(P)±dependent oxidation of aldehyde-containing substrates to the corresponding carboxylic acids . This compound interacts with ALDH1A1, inhibiting its activity and thereby affecting the metabolism of aldehyde-containing substrates .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of ALDH1A1, an enzyme that plays a crucial role in cellular metabolism . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the enzyme ALDH1A1, thereby inhibiting its activity . This inhibition can lead to changes in gene expression and impacts the metabolism of aldehyde-containing substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Pharmacokinetic studies indicate that this compound has high bioavailability when delivered intraperitoneally, with rapid phase I modification in the liver .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of aldehyde-containing substrates. It interacts with the enzyme ALDH1A1, affecting the conversion of these substrates to carboxylic acids .
Méthodes De Préparation
La synthèse de NCT-501 implique l’utilisation d’analogues à base de théophylline. L’optimisation des produits de premier choix identifiés à partir d’une campagne de criblage à haut débit quantitatif a conduit à des analogues avec une puissance améliorée et des propriétés d’absorption, de distribution, de métabolisme et d’excrétion précoces . Le composé est généralement synthétisé en laboratoire, et les voies de synthèse exactes et les conditions réactionnelles sont la propriété des chercheurs et des entreprises impliquées dans son développement .
Analyse Des Réactions Chimiques
NCT-501 subit diverses réactions chimiques, se concentrant principalement sur son interaction avec l’aldéhyde déshydrogénase 1A1. Il présente une inhibition hautement sélective contre l’ALDH1A1 par rapport aux autres isozymes telles que l’ALDH3A1, l’ALDH1B1 et l’ALDH2 . Le composé est également sélectif par rapport aux autres déshydrogénase telles que la déshydrogénase de l’hydroxyprostaglandine et la déshydrogénase de l’hydroxystéroïde 17 bêta 4 . Les principaux produits formés à partir de ces réactions sont généralement les formes inhibées des enzymes cibles .
Applications de la recherche scientifique
This compound a un large éventail d’applications de recherche scientifique. Il est largement utilisé dans l’étude des cellules souches cancéreuses et des tumeurs malignes où l’expression génique ALDH1A1 accrue et l’activité catalytique sont des biomarqueurs essentiels . Le composé a également été utilisé dans la recherche sur les troubles métaboliques et les fonctions du système nerveux central . De plus, this compound est utilisé dans les études pharmacocinétiques pour évaluer sa biodisponibilité et sa stabilité métabolique .
Comparaison Avec Des Composés Similaires
NCT-501 est unique par sa forte sélectivité et sa puissance pour l’ALDH1A1. Des composés similaires comprennent d’autres inhibiteurs à base de théophylline et divers inhibiteurs de l’ALDH de petite taille . this compound se distingue par sa combinaison optimisée de substitutions d’isopentyle et de pipérazine amide, qui contribuent à son amélioration de la puissance et des propriétés d’absorption, de distribution, de métabolisme et d’excrétion précoces . D’autres composés similaires peuvent inclure des inhibiteurs ciblant différentes isozymes de l’ALDH ou ceux ayant des profils de sélectivité plus larges .
Propriétés
IUPAC Name |
8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O3/c1-14(2)7-8-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-9-11-26(12-10-25)19(28)15-5-6-15/h14-15H,5-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXIBBYWVGWQJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of NCT-501 and how does its inhibition affect cancer cells?
A1: this compound is a potent and selective inhibitor of the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1) []. ALDH1A1 is often overexpressed in cancer stem cells (CSCs) and its inhibition has been shown to decrease CSC populations, reduce tumor growth, and re-sensitize resistant cancer cells to chemotherapy in several cancer types, including ovarian and head and neck cancers [, ].
Q2: What makes this compound a promising candidate for cancer treatment compared to other ALDH inhibitors?
A2: this compound exhibits high selectivity for ALDH1A1 over other ALDH isozymes like ALDH3A1, ALDH1B1, and ALDH2, as well as other dehydrogenases such as HPGD and HSD17β4 []. This selectivity is crucial for minimizing off-target effects and improving its potential therapeutic window.
Q3: Are there any preclinical studies showcasing the efficacy of this compound?
A3: Yes, this compound has demonstrated promising results in preclinical studies. In a xenograft model of BRCA2-mutated ovarian cancer, this compound synergized with the PARP inhibitor olaparib, leading to enhanced tumor cell death []. In head and neck cancer models, this compound inhibited tumor growth, reduced cancer stem cell markers, and reversed acquired resistance to cisplatin [].
Q4: Beyond cancer, are there other potential applications for this compound?
A4: Research suggests that this compound could have therapeutic potential in treating diabetic retinopathy. Diabetes leads to the accumulation of toxic aldehydes in the retina, contributing to retinal damage. Studies show that this compound can prevent the build-up of a specific aldehyde, FDP-lysine, in retinal cells and improve cell viability, suggesting a potential role in protecting against diabetic retinal damage [].
Q5: Has the pharmacokinetic profile of this compound been investigated?
A5: While the full pharmacokinetic profile of this compound is still under investigation, early studies have assessed its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have shown promising early ADME characteristics, paving the way for further preclinical and potentially clinical development [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
